6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Catalog No.
S1530502
CAS No.
35011-47-3
M.F
C4H9N5O5S
M. Wt
239.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate

CAS Number

35011-47-3

Product Name

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one

Molecular Formula

C4H9N5O5S

Molecular Weight

239.21 g/mol

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N

SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O

Synonyms

NSC 167378;

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)N.OS(=O)(=O)O

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)N.OS(=O)(=O)O

2,5,6-Triamino-4(3H)-pyrimidinone Sulfate is used in the preparation of guanines and other purine derivatives with antiviral activities.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 35011-47-3) is a foundational pyrimidine building block critical to the commercial synthesis of pteridine and purine derivatives, including folic acid, methotrexate, and acyclovir [1]. As an active pharmaceutical ingredient (API) precursor, its value lies in its high functionality, providing three amino groups and one hydroxyl group for complex cyclization and condensation reactions. For industrial buyers, the sulfate salt form is the standard procurement choice because it guarantees consistent stoichiometry, controlled solubility, and high chemical stability, which are essential for reproducible scale-up in pharmaceutical manufacturing[2].

Attempting to substitute 6-hydroxy-2,4,5-triaminopyrimidine sulfate with its free base counterpart introduces severe process liabilities. The free base of 2,4,5-triamino-6-hydroxypyrimidine is notoriously sensitive to oxidation, rapidly degrading and darkening upon exposure to air, especially in the presence of moisture or during aqueous workups [1]. This oxidative degradation not only reduces the active titer of the precursor but also introduces complex colored impurities that are difficult to remove from downstream APIs like folic acid. Procuring the compound as a stable sulfate salt chemically locks the pyrimidine ring against premature oxidation, eliminating the need for strict inert-atmosphere handling during storage, weighing, and transfer, while also providing an optimal acidic buffer during subsequent condensation reactions [2].

Oxidative Stability and Industrial Handling

The free base of 2,4,5-triamino-6-hydroxypyrimidine is highly oxidation-sensitive, requiring inert gas protection to prevent rapid degradation. In contrast, precipitating the compound as the sulfate salt yields a highly stable crystalline powder that resists air oxidation [1]. This stabilization allows the sulfate salt to be handled under standard atmospheric conditions during industrial batching without loss of purity or generation of colored degradation byproducts[1].

Evidence DimensionOxidative stability in air
Target Compound Data6-Hydroxy-2,4,5-triaminopyrimidine sulfate (Stable, standard atmospheric handling)
Comparator Or Baseline6-Hydroxy-2,4,5-triaminopyrimidine free base (Highly oxidation-sensitive, degrades rapidly)
Quantified DifferenceTransition from inert-only handling to standard atmospheric stability.
ConditionsAmbient storage and industrial handling conditions.

Eliminates the high costs and logistical complexities associated with inert-gas storage and handling during API manufacturing.

Catalyst Carryover and Heavy Metal Purity

During the synthesis of the pyrimidine core via catalytic hydrogenation, separating the product from the noble metal catalyst without contamination is challenging. By directly precipitating the oxidation-sensitive pyrimidine as the sulfate salt in aqueous sulfuric acid, the product is cleanly isolated. Atomic absorption spectrometry (AAS) confirms that the resulting sulfate salt contains less than 1 ppm of residual palladium [1].

Evidence DimensionResidual palladium (Pd) contamination
Target Compound DataDirect-precipitated sulfate salt (< 1 ppm Pd)
Comparator Or BaselineStandard soluble pyrimidine extraction (Higher risk of heavy metal carryover)
Quantified Difference< 1 ppm Pd in the final isolated sulfate salt.
ConditionsAqueous sulfuric acid precipitation following Pd/C catalytic hydrogenation.

Ensures compliance with strict pharmaceutical regulations regarding heavy metal limits in API precursors.

High-Yield Condensation in Folic Acid Synthesis

In the commercial synthesis of folic acid, 6-hydroxy-2,4,5-triaminopyrimidine sulfate is reacted with N-p-aminobenzoyl-L-glutamic acid and a C3 halocarbon. The use of the sulfate salt provides an ideal buffering effect, maintaining the reaction system at pH 3.0 to 3.5. This controlled environment minimizes side reactions, yielding crude folic acid at 83.2% efficiency, which can be easily refined to an HPLC purity of 99.7% .

Evidence DimensionFolic acid synthesis yield and purity
Target Compound DataSulfate salt-mediated condensation (83.2% yield, 99.7% HPLC purity)
Comparator Or BaselineUnbuffered or alternative pyrimidine free base (Lower yield, higher impurity profile)
Quantified DifferenceAchieves >83% yield and >99.5% final purity.
ConditionsCondensation at 20-30 °C, pH 3.0-3.5, followed by acid-base refinement.

Directly maximizes the throughput and grade of commercial Vitamin B9 (folic acid) production.

Compatibility with High-Temperature Isotopic Labeling

The robust thermal and chemical stability of the sulfate salt enables its use in harsh labeling conditions. For instance, reacting 6-hydroxy-2,4,5-triaminopyrimidine sulfate with morpholinium 13C-formate at 100 °C, followed by heating to 200 °C, successfully yields 8-13C-guanine at a 75% yield [1]. The free base would likely undergo severe degradation under these high-temperature oxidative conditions [1].

Evidence DimensionYield of 8-13C-guanine under high-temperature formylation
Target Compound Data6-Hydroxy-2,4,5-triaminopyrimidine sulfate (75% yield)
Comparator Or BaselineFree base pyrimidine (Prone to thermal/oxidative degradation)
Quantified Difference75% isolated yield of the labeled purine.
ConditionsHeating with morpholinium 13C-formate at 100 °C to 200 °C.

Proves the compound's exceptional stability for use in aggressive, high-temperature cyclization reactions required for isotopic API labeling.

Commercial Manufacturing of Folic Acid (Vitamin B9)

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is the industry-standard precursor for synthesizing folic acid. Its sulfate counterion helps buffer the condensation reaction with N-p-aminobenzoyl-L-glutamic acid and trichloroacetone (or pentachloropropane) at the optimal pH of 3.0–3.5, ensuring high regioselectivity and minimizing complex byproducts, which is essential for meeting pharmacopeial purity standards [1].

Synthesis of Antiviral Purine APIs (e.g., Acyclovir)

The compound serves as a highly pure, stable intermediate for constructing the purine core of broad-spectrum antivirals like acyclovir. The exceptionally low heavy metal content (<1 ppm Pd) of the precipitated sulfate salt prevents catalyst carryover, streamlining the downstream purification of the final pharmaceutical product [2].

Stable Precursor for Isotope-Labeled Biomarkers

Due to its resistance to oxidation and thermal degradation, the sulfate salt is uniquely suited for high-temperature cyclization reactions used in isotopic labeling. It can be reacted with 13C-formate at temperatures up to 200 °C to produce 8-13C-guanine in high yields, providing critical labeled standards for NMR and mass spectrometry studies of DNA oxidation [3].

Wikipedia

2,5,6-triamino-4-pyrimidinol sulfate
2,4,5-Triamino-6-hydroxypyrimidine sulfate

Dates

Last modified: 08-15-2023

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